

"2,2,4-Trimethyl-1,3-dioxolane" molecular structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,4-Trimethyl-1,3-dioxolane**

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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of **2,2,4-Trimethyl-1,3-dioxolane**

Abstract

2,2,4-Trimethyl-1,3-dioxolane, a heterocyclic organic compound, serves as a versatile intermediate in various chemical syntheses, including pharmaceuticals and as a recognized flavoring agent.^[1] Its utility is intrinsically linked to its specific molecular architecture and stereochemical properties. This document provides a comprehensive technical overview of the structure, stereoisomerism, and relevant experimental methodologies associated with **2,2,4-Trimethyl-1,3-dioxolane**, tailored for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Identification

2,2,4-Trimethyl-1,3-dioxolane is classified as a ketal, specifically the acetal derived from the reaction of acetone with 1,2-propanediol.^{[2][3]} The core of the molecule is a five-membered ring containing two oxygen atoms and three carbon atoms, known as a dioxolane ring. This ring is substituted with two methyl groups at the C2 position and one methyl group at the C4 position.

The fundamental properties and identifiers of **2,2,4-Trimethyl-1,3-dioxolane** are summarized in the table below.

Property	Value	Source
IUPAC Name	2,2,4-Trimethyl-1,3-dioxolane	[2] [4]
Synonyms	Propylene glycol acetone ketal, Acetone propylene glycol acetal	[2]
CAS Number	1193-11-9	[2] [4]
Molecular Formula	C ₆ H ₁₂ O ₂	[2] [4]
Molecular Weight	116.16 g/mol	[2] [4]
SMILES	CC1COC(O1)(C)C	[2] [5]
InChI Key	ALTFALAPROMVXNX- UHFFFAOYSA-N	[2] [4]
Appearance	Colorless to pale yellow liquid	[1] [6]
Odor Profile	Earthy, ethereal, green, reminiscent of raw potato or tomato leaf	[1] [7]

Stereochemistry

The stereochemistry of **2,2,4-trimethyl-1,3-dioxolane** is dictated by the presence of a single stereogenic center.

Chiral Center

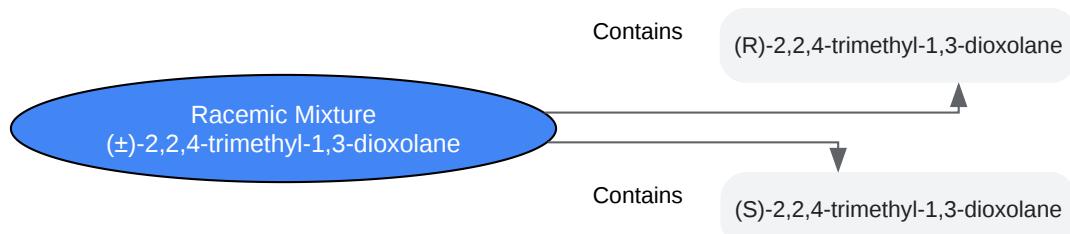
The carbon atom at the 4th position (C4) of the dioxolane ring is a chiral center. It is bonded to four different groups:

- A hydrogen atom (implied)
- A methyl group (-CH₃)
- An oxygen atom that is part of the C-O-C(CH₃)₂ linkage (O1)

- An oxygen atom that is part of the C-O-CH₂ linkage (O3)

Enantiomers

Due to the single chiral center, **2,2,4-trimethyl-1,3-dioxolane** exists as a pair of enantiomers: **(R)-2,2,4-trimethyl-1,3-dioxolane** and **(S)-2,2,4-trimethyl-1,3-dioxolane**. These molecules are non-superimposable mirror images of each other. Commercially available **2,2,4-trimethyl-1,3-dioxolane** is typically supplied as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.^[5] This is often denoted as **(±)-2,2,4-trimethyl-1,3-dioxolane**.^[2]



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Caption: Relationship between the racemic mixture and its constituent enantiomers.

Experimental Protocols

The synthesis of **2,2,4-trimethyl-1,3-dioxolane** is a standard ketalization reaction.

General Synthesis via Ketalization

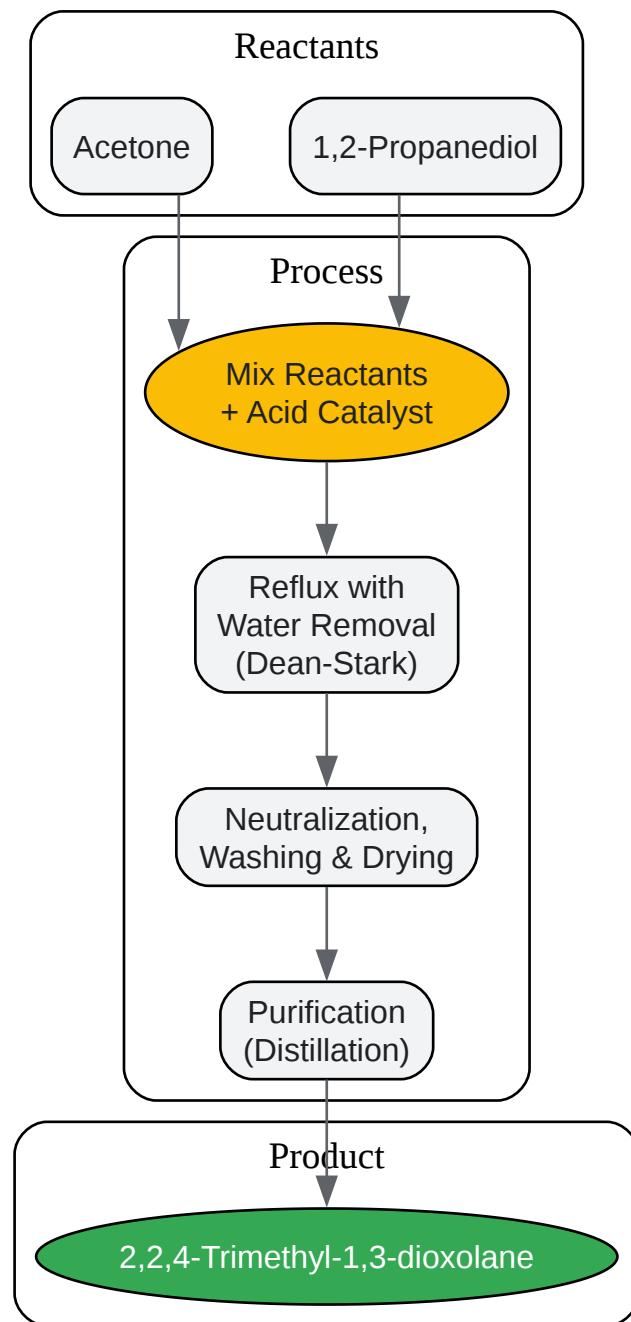
1,3-Dioxolanes are commonly prepared by the acid-catalyzed reaction of a ketone or aldehyde with a 1,2-diol.^[8] For **2,2,4-trimethyl-1,3-dioxolane**, this involves the reaction of acetone with 1,2-propanediol.

Reaction: Acetone + 1,2-Propanediol \rightleftharpoons **2,2,4-Trimethyl-1,3-dioxolane** + Water

Protocol:

- Reactants: Combine equimolar amounts of 1,2-propanediol and acetone in a suitable solvent (e.g., toluene or dichloromethane).
- Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like anhydrous zinc chloride.^[9]
- Water Removal: The reaction is an equilibrium. To drive it towards the product, water must be removed as it is formed. This is typically achieved using a Dean-Stark apparatus for azeotropic removal with toluene.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Once the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
- Purification: The final product is purified by distillation under atmospheric or reduced pressure to yield the colorless liquid.

A patented method describes the synthesis using 1,2-propylene oxide and acetone with a catalyst system comprising an ionic liquid and anhydrous zinc chloride, which avoids some of the environmental drawbacks of other catalysts.^[9]

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Caption: General experimental workflow for the synthesis of **2,2,4-trimethyl-1,3-dioxolane**.

Chiral Resolution

Separating the enantiomers from the racemic mixture requires chiral resolution techniques.

While a specific protocol for **2,2,4-trimethyl-1,3-dioxolane** is not detailed in the provided search results, a general approach involves:

- Derivatization: Reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.
- Separation: Separating the diastereomers using standard laboratory techniques like crystallization or chromatography, as diastereomers have different physical properties.
- Cleavage: Removing the chiral auxiliary from the separated diastereomers to yield the individual, enantiomerically pure (R) and (S) isomers.

Alternatively, stereoselective synthesis using a chiral catalyst or a chiral starting material (e.g., enantiopure (R)- or (S)-1,2-propanediol) can be employed to produce a single enantiomer directly.

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- To cite this document: BenchChem. ["2,2,4-Trimethyl-1,3-dioxolane" molecular structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074433#2-2-4-trimethyl-1-3-dioxolane-molecular-structure-and-stereochemistry]

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